![molecular formula C7H4ClN3O B3051884 7-Chloro-1,2,3-benzotriazin-4-ol CAS No. 36772-63-1](/img/structure/B3051884.png)
7-Chloro-1,2,3-benzotriazin-4-ol
Overview
Description
7-Chloro-1,2,3-benzotriazin-4-ol, also known as 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one, is a chemical compound with the molecular weight of 181.58 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 7-Chloro-1,2,3-benzotriazin-4-ol is 1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H, (H,9,10,12) .Physical And Chemical Properties Analysis
7-Chloro-1,2,3-benzotriazin-4-ol is a powder at room temperature . It has a melting point of 219-220 degrees Celsius .Scientific Research Applications
Synthesis and Derivative Formation
7-Chloro-1,2,3-benzotriazin-4-ol serves as a foundational chemical in synthesizing a variety of derivatives with potential applications across different scientific fields. For instance, the chloride of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid, a related compound, has been prepared to synthesize derivatives of 3-hydroxy-1,2,4-benzotriazine-1-oxide-7-carboxylic acid. These derivatives were synthesized through stepwise substitution, demonstrating the compound's versatility in forming reactive dyes and linking dye components containing amino groups, which were tested for their efficacy in dyeing cellulose and wool (Brenneisen, Thumm, & Benz, 1966).
Energetics and Structure Analysis
The energetic properties and structural analysis of 1,2,3-benzotriazin-4(3H)-one have been studied extensively, providing insights into the thermodynamics and molecular architecture of benzotriazine derivatives. Through experimental and computational studies, the enthalpy of formation and sublimation of 1,2,3-benzotriazin-4(3H)-one was derived, revealing interrelations between its structure and energy. This research contributes to understanding the stability and reactivity of such compounds, which is crucial for their application in various scientific domains (Miranda, Matos, Morais, & Liebman, 2011).
Magnetic Properties and Radical Stability
The magnetic properties and stability of radicals derived from benzotriazine compounds have been a subject of interest. For example, the 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl radical, a related derivative, exhibits remarkable stability and has been studied for its magnetic susceptibility and behavior, indicating potential applications in materials science and magnetic resonance imaging (Constantinides, Koutentis, Krassos, Rawson, & Tasiopoulos, 2011).
Catalytic and Synthetic Applications
7-Chloro-1,2,3-benzotriazin-4-ol and its derivatives have been utilized in catalytic and synthetic applications, such as the nickel-catalyzed denitrogenative alkyne insertion. This process allows for the efficient synthesis of a wide range of substituted isoquinolones, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Miura, Yamauchi, & Murakami, 2008).
Antiferromagnetic and Ferromagnetic Interactions
Investigations into the antiferromagnetic and ferromagnetic interactions of benzotriazin-4-yl radicals provide insights into their electronic and magnetic properties. These studies contribute to the understanding of molecular magnetism and the design of magnetic materials, which have implications for information storage and quantum computing (Constantinides, Koutentis, & Rawson, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been investigated for their α-glucosidase inhibition activity , suggesting that 7-Chloro-1,2,3-benzotriazin-4-ol may also interact with this enzyme.
Mode of Action
Related 1,2,3-benzotriazin-4(3h)-one derivatives have been synthesized and investigated for their α-glucosidase inhibition activity . This suggests that 7-Chloro-1,2,3-benzotriazin-4-ol might interact with α-glucosidase, potentially inhibiting its activity and thus affecting carbohydrate metabolism.
Biochemical Pathways
If the compound acts as an α-glucosidase inhibitor, it would affect the carbohydrate metabolism pathway by slowing down the breakdown of complex carbohydrates into glucose .
Result of Action
If the compound acts as an α-glucosidase inhibitor, it could potentially slow down the breakdown of complex carbohydrates into glucose, thereby modulating blood glucose levels .
properties
IUPAC Name |
7-chloro-3H-1,2,3-benzotriazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMEYYQEBMJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190232 | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36772-63-1 | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036772631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.